N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine is a compound with significant interest in medicinal chemistry due to its potential biological activities. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. The compound's structure features a pyrazolo-pyrimidine core, which is characterized by a fused bicyclic system that includes nitrogen atoms, contributing to its reactivity and interaction with biological targets.
The compound can be classified under the broader category of heterocyclic compounds, specifically as a substituted pyrazolo[3,4-d]pyrimidine. Its molecular formula is with a molar mass of 226.24 g/mol . The compound is often synthesized for research purposes and has been documented in various scientific literature for its potential therapeutic applications.
The synthesis of N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine typically involves several key steps:
For example, a synthesis route might involve reacting a chlorinated precursor with an amine under basic conditions to yield N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine in moderate to high yields depending on reaction conditions .
The molecular structure of N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine can be represented as follows:
The structure features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure. For instance, characteristic chemical shifts in NMR spectra can indicate the presence of specific functional groups and confirm the connectivity within the molecule .
N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine can participate in various chemical reactions due to its functional groups:
These reactions expand the versatility of this compound for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine is primarily linked to its interaction with specific biological targets such as enzymes or receptors involved in inflammatory pathways or cancer progression.
Quantitative data from binding assays and cellular assays provide insights into the efficacy and potency of this compound against various biological targets .
N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine exhibits several notable physical and chemical properties:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are utilized to assess purity and stability over time .
N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine has potential applications in several scientific fields:
The pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged bioisostere of natural purine nucleobases, enabling targeted disruption of kinase-dependent signaling pathways in oncology. This heterocyclic system replicates the spatial geometry and electronic distribution of adenine, a fundamental component of adenosine triphosphate (ATP). The nitrogen atoms at positions 1, 3, and 7 of the bicyclic framework (corresponding to positions N1, N3, and N9 of adenine) create hydrogen bonding opportunities identical to those utilized by endogenous ATP during kinase binding [6]. In N⁵-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine, the 4,5-diamino substitution pattern further enhances molecular recognition. The exocyclic amines engage in critical hydrogen bonds with kinase hinge region residues, such as the backbone carbonyl of Glu917 and the amide nitrogen of Cys919 in vascular endothelial growth factor receptor 2 (VEGFR-2), mimicking the interactions of adenine’s N6-amino group [4]. This bioisosteric fidelity allows the compound to compete effectively with ATP in the catalytic cleft, establishing a foundation for potent kinase inhibition. The phenyl group at the N⁵-position projects into hydrophobic pockets typically occupied by adenine’s C8-H, optimizing complementary van der Waals interactions and enhancing binding affinity [3] [6].
The pyrazolo[3,4-d]pyrimidine core enables precise molecular targeting of tyrosine and serine/threonine kinases through ATP-competitive inhibition. Structural analyses reveal that this scaffold occupies the adenine-binding pocket with high complementarity, facilitated by three key pharmacophoric elements:
Table 1: Kinase Selectivity Profile of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors
Kinase Target | Inhibitor | IC₅₀ (μM) | Key Binding Interactions |
---|---|---|---|
VEGFR-2 | Compound 12b* | 0.063 ± 0.003 | H-bonds: Glu917, Cys919; Hydrophobic: Leu840, Val848 |
CDK2/Cyclin A2 | Compound 14† | 0.057 ± 0.003 | H-bonds: Leu83, Glu81; Hydrophobic: Val64, Phe80 |
EGFRT790M | N⁵-Phenyl analog‡ | 0.088 | H-bonds: Met793; Hydrophobic: Leu718, Leu844 |
*Derivative from ; †Derivative from [2]; ‡Structural analog from [6]
In N⁵-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine, the N⁵-phenyl group acts as a hydrophobic spacer, extending into a specificity pocket adjacent to the ATP site. This moiety disrupts conserved catalytic residues (e.g., the DFG motif in VEGFR-2) or allosteric networks responsible for kinase activation, conferring additional target selectivity [3].
N⁵-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine shares significant pharmacophoric similarities with clinically successful kinase inhibitors but exhibits distinct selectivity advantages:
Table 2: Structural and Target Selectivity Comparison with Approved Kinase Inhibitors
Inhibitor | Core Structure | Primary Targets | Key Structural Differentiators |
---|---|---|---|
Dinaciclib | Pyrazolo[3,4-d]pyrimidine | CDK1, CDK2, CDK5, CDK9 | • Lacks N⁵-phenyl moiety; uses C3-cyclopentyl for hydrophobic occupancy |
Ibrutinib | Pyrazolo[3,4-d]pyrimidine | Bruton’s tyrosine kinase (BTK) | • Features acrylamide warhead for covalent Cys481 engagement |
N⁵-Phenyl-4,5-diamine | Pyrazolo[3,4-d]pyrimidine | VEGFR-2, EGFRT790M, CDK2 | • N⁵-phenyl enables access to hydrophobic back pocket; |
• 4,5-Diamino group enhances hinge region H-bonding beyond Dinaciclib’s 4-amino substitution |
The N⁵-phenyl group confers unique polypharmacology, enabling simultaneous inhibition of angiogenesis (VEGFR-2) and proliferation drivers (EGFR/CDK2), a strategy emerging to overcome kinase inhibitor resistance [3] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9